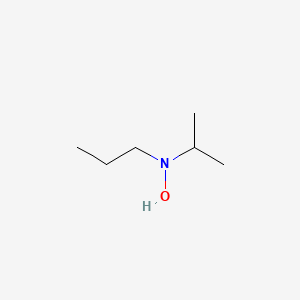
N-propan-2-yl-N-propylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-N-propylhydroxylamine is an organic compound with the molecular formula C6H15NO It is a secondary amine with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propan-2-yl-N-propylhydroxylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with hydroxylamine derivatives. For example, the reaction of isopropylamine with hydroxylamine under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-propan-2-yl-N-propylhydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
N-propan-2-yl-N-propylhydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-propan-2-yl-N-propylhydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The hydroxylamine group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-isopropylhydroxylamine
- N-propylhydroxylamine
- N-methylhydroxylamine
Uniqueness
N-propan-2-yl-N-propylhydroxylamine is unique due to its specific combination of isopropyl and propyl groups attached to the hydroxylamine functional group. This structure imparts distinct chemical properties and reactivity compared to other hydroxylamines .
Properties
CAS No. |
65616-16-2 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
N-propan-2-yl-N-propylhydroxylamine |
InChI |
InChI=1S/C6H15NO/c1-4-5-7(8)6(2)3/h6,8H,4-5H2,1-3H3 |
InChI Key |
YFBIXLWVFSGOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


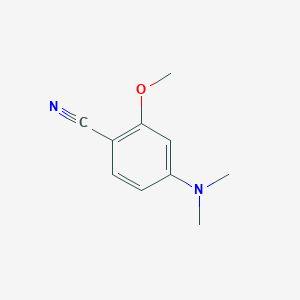
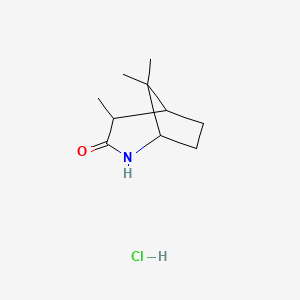

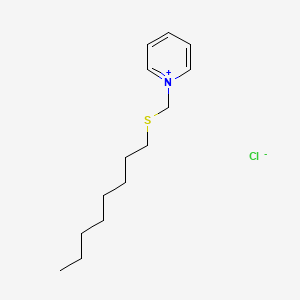
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

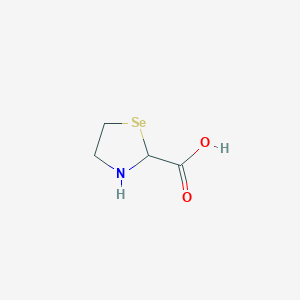

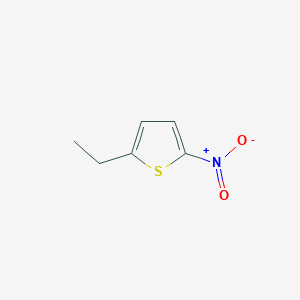
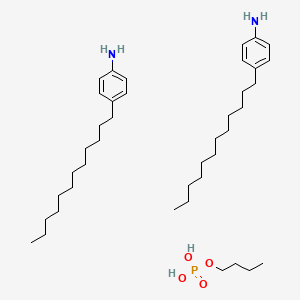

![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
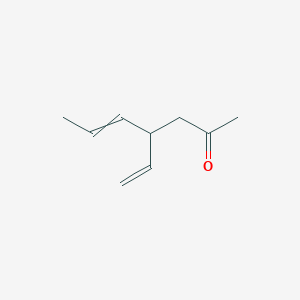
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
